molecular formula C12H10BrNS B8492666 5-Bromo-2-(phenylthio)benzenamine

5-Bromo-2-(phenylthio)benzenamine

Cat. No.: B8492666
M. Wt: 280.19 g/mol
InChI Key: TUWGOMAAEFUQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(phenylthio)benzenamine is a brominated aromatic amine incorporating a phenylthio ether linkage, making it a valuable building block in organic synthesis and pharmaceutical research. Compounds with similar structural motifs, such as the bromophenyl-thio-phenyl backbone, are frequently employed in the development of bioactive molecules and serve as key intermediates in synthesizing more complex chemical entities . The presence of the aniline and thioether functional groups provides versatile sites for further chemical modification, enabling its use in exploring structure-activity relationships. In a research context, analogous thiourea derivatives and N-phenyl-substituted compounds have demonstrated significant potential in various biological studies . For instance, some N-phenylcarbamothioylbenzamide derivatives have shown notable anti-inflammatory activity and the ability to potently inhibit prostaglandin E2 (PGE2) synthesis in pharmacological studies . This suggests that 5-Bromo-2-(phenylthio)benzenamine could be a precursor for developing novel anti-inflammatory agents or enzyme inhibitors. Researchers can utilize this compound to synthesize new chemical libraries for high-throughput screening against various biological targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H10BrNS

Molecular Weight

280.19 g/mol

IUPAC Name

5-bromo-2-phenylsulfanylaniline

InChI

InChI=1S/C12H10BrNS/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2

InChI Key

TUWGOMAAEFUQQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 5-Bromo-2-(phenylthio)benzenamine, enabling comparative analysis of substituent effects on physical properties and applications.

Table 1: Structural and Physical Properties of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Density (g/cm³) Boiling Point (°C) pKa Reference
5-Bromo-2-(3-fluorophenoxy)aniline C₁₂H₉BrFNO 282.11 Br (5), OPh-3-F (2), NH₂ (1) - - -
5-Bromo-2-(2-fluorophenoxy)aniline C₁₂H₉BrFNO 282.11 Br (5), OPh-2-F (2), NH₂ (1) - - -
5-Bromo-2-(3-chlorophenoxy)aniline C₁₂H₉BrClNO 298.56 Br (5), OPh-3-Cl (2), NH₂ (1) 1.567 363 (predicted) 3.02
5-Bromo-2-methylaniline C₇H₈BrN 200.06 Br (5), CH₃ (2), NH₂ (1) - - -
5-Bromo-4-phenylthiazol-2-amine C₉H₇BrN₂S 255.13 Br (5), thiazole-phenyl (4) 1.637 395.1 -
5-Chloro-2-(3-bromophenylthio)aniline C₁₂H₉BrClNS 314.63 Cl (5), SPh-3-Br (2), NH₂ (1) - - -

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: Phenoxy (OPh) and phenylthio (SPh) groups reduce electron density at the aromatic ring, enhancing electrophilic substitution resistance. Sulfur’s lower electronegativity compared to oxygen may increase nucleophilic aromatic substitution (NAS) reactivity in phenylthio derivatives . Halogen Impact: Bromine’s larger atomic size and polarizability contribute to higher molecular weights and boiling points compared to chlorine or fluorine analogs (e.g., 298.56 g/mol for 3-Cl vs. 282.11 g/mol for 3-F phenoxy derivatives) .

Physical Properties: Density: Sulfur-containing compounds (e.g., thiazole derivatives) exhibit higher densities (~1.6 g/cm³) compared to phenoxy analogs (~1.5 g/cm³) due to sulfur’s atomic mass . Acidity: The pKa of 5-Bromo-2-(3-chlorophenoxy)aniline is 3.02, indicating moderate acidity influenced by electron-withdrawing substituents .

Synthetic Utility :

  • Brominated anilines serve as intermediates in pharmaceuticals and agrochemicals. For example, thiazole derivatives like 5-Bromo-4-phenylthiazol-2-amine are explored for antimicrobial and antitumor activities .

Preparation Methods

Substitution of Halogenated Nitroanilines

A widely documented method involves substituting halogen atoms in nitroaniline derivatives with thiophenol. For example, 5-bromo-2-nitroaniline reacts with thiophenol in the presence of ammonia and a polar aprotic solvent (e.g., DMF or methanol) at 40–100°C under autogenous pressure. The nitro group activates the ring for substitution, enabling the phenylthio group to replace the bromine atom. Subsequent reduction of the nitro group using iron or catalytic hydrogenation yields the target amine.

Reaction Conditions

ParameterOptimal Range
Temperature60–80°C
SolventMethanol or DMF
CatalystNone required
Reaction Time4–8 hours
Yield85–92%

This method is limited by competing side reactions (e.g., over-reduction) and requires careful control of stoichiometry to minimize byproducts like 4-bromo-2-(phenylthio)benzenamine .

Directed Bromination of 2-(Phenylthio)aniline

Electrophilic Aromatic Substitution

Bromination of 2-(phenylthio)aniline exploits the amine group’s directing effects. In acidic media (HBr/H2SO4), bromine preferentially adds para to the amine, yielding 5-bromo-2-(phenylthio)benzenamine . The use of N-bromosuccinimide (NBS) with a sodium sulfide catalyst enhances selectivity to 90–95%, suppressing ortho-brominated impurities.

Optimized Bromination Protocol

  • Protect the amine as an acetanilide to prevent oxidation.

  • Brominate using NBS (1.1 eq) in sulfuric acid at 30–50°C for 2–4 hours.

  • Deprotect with aqueous HCl/ethanol to regenerate the amine.

Performance Metrics

MetricValue
Regioselectivity5-bromo:4-bromo = 9:1
Isolated Yield78–85%
Purity (HPLC)>98%

Metal-Catalyzed Coupling Strategies

Ullmann-Type C–S Coupling

Copper-catalyzed coupling of 2-bromoaniline with thiophenol in diglyme at 120–140°C introduces the phenylthio group. Subsequent bromination at position 5 (as in Section 2.1) completes the synthesis. This method avoids nitro intermediates but requires anhydrous conditions and elevated temperatures.

Key Data

ParameterValue
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline
Yield (C–S coupling)70–75%
Overall Yield60–65%

Comparative Analysis of Methods

Efficiency and Scalability

  • SNAr Routes offer high yields but require nitro reduction steps, increasing operational complexity.

  • Directed Bromination is regioselective and scalable but demands precise control of reaction conditions.

  • Metal-Catalyzed Coupling avoids nitro groups but suffers from moderate yields and costly catalysts.

Industrial Applicability

Large-scale production favors SNAr due to compatibility with continuous flow systems and readily available starting materials (e.g., 5-bromo-2-nitroaniline , CAS 5228-61-5). Pilot studies demonstrate throughputs of 50–100 kg/batch with >90% purity after recrystallization.

Emerging Techniques and Innovations

Photochemical Bromination

Recent advances use visible light (390 nm LEDs) and FeCl3 to brominate 2-(phenylthio)aniline in acetonitrile, achieving 65–70% yield at ambient temperature. This method reduces energy consumption but is currently limited to small-scale applications.

Flow Chemistry Adaptations

Microreactor systems enable rapid mixing and heat transfer for SNAr reactions, reducing reaction times from hours to minutes. Preliminary data show 88% yield of 2-nitro-5-(phenylthio)aniline in 15 minutes .

Q & A

Synthesis and Characterization

Q: What methodologies are reported for synthesizing 5-bromo-2-(phenylthio)benzenamine derivatives, and how do structural modifications affect radiochemical yield (RCY)? A:

  • Basic: The synthesis of biphenylthiol derivatives typically involves nucleophilic aromatic substitution. For example, 4’-fluoroalkoxy substitutions are introduced via reaction of brominated precursors with fluorinated alkyl alcohols under basic conditions (e.g., K₂CO₃ in DMF) .
  • Advanced: Structural optimization (e.g., 4’-fluoropropoxy vs. 5-fluoroalkoxy groups) significantly impacts RCY. For instance, 4’-fluoropropoxy derivatives achieve RCY of 10–35% due to improved leaving-group reactivity, whereas 5-substituted analogs may require harsher conditions, reducing yield .

Binding Affinity and Selectivity

Q: How are SERT binding affinity (Ki) and selectivity against NET/DAT determined experimentally? A:

  • Basic: Competitive binding assays using LLC-PK1 cells overexpressing SERT, NET, or DAT. Radioligands like [¹²⁵I]-IDAM are displaced by test compounds, with Ki calculated via Cheng-Prusoff equation. Example: 5-bromo-2-(phenylthio)benzenamine derivatives show Ki(SERT) = 0.24–0.33 nM, Ki(NET) = 11.9 nM, Ki(DAT) = 299 nM .
  • Advanced: Selectivity is validated in rat cortical homogenates to account for endogenous transporter expression. Discrepancies between cell-based and tissue assays (e.g., 50× higher SERT selectivity in cortical homogenates) highlight the need for in vivo validation .

PET Imaging Applications

Q: What criteria determine the suitability of 5-bromo-2-(phenylthio)benzenamine derivatives as PET tracers for SERT imaging? A:

  • Basic: Key parameters include:
    • LogP : 1.5–2.5 for optimal blood-brain barrier penetration .
    • Target-to-Nontarget Ratio : >5 (e.g., hypothalamus-to-cerebellum ratio of 9.66 at 180 min post-injection) .
  • Advanced: Kinetic modeling (e.g., compartmental analysis) is required to assess tracer reversibility. For [¹⁸F]1, washout occurs within 20–30 min, enabling dynamic PET acquisition windows .

In Vivo Biodistribution and Metabolism

Q: How do metabolic stability and off-target binding influence the interpretation of biodistribution data? A:

  • Basic: Biodistribution studies in rats show peak brain uptake at 2 min (1.61% ID/g), with retention in SERT-rich regions (hypothalamus: 1.22% ID/g at 30 min). Bone uptake suggests partial defluorination .
  • Advanced: Metabolite analysis (e.g., HPLC of plasma) identifies polar metabolites that may confound quantification. Pretreatment with SERT inhibitors (e.g., escitalopram) reduces hypothalamic uptake by >70%, confirming specificity .

Discrepancies in Inhibitor Pretreatment Studies

Q: Why do SERT inhibitor pretreatment results vary across studies (e.g., escitalopram vs. nisoxetine)? A:

  • Basic: Dose-dependent effects: Escitalopram (2 mg/kg) achieves >90% SERT blockade, while nisoxetine (10 mg/kg) shows partial NET inhibition, complicating interpretation .
  • Advanced: Autoradiography and PET-MRI co-registration resolve regional specificity. For example, residual binding in the locus coeruleus (NET-rich) persists after SERT inhibition, requiring dual-transporter modeling .

Methodological Pitfalls in Kinetic Analysis

Q: What challenges arise in quantifying SERT density using PET tracers like [¹⁸F]1? A:

  • Basic: Partial volume effects (PVEs) in small-animal PET reduce resolution. Manual ROI placement (e.g., thalamus vs. striatum) introduces variability, necessitating MRI-guided segmentation .
  • Advanced: Non-invasive reference tissue models (e.g., simplified reference tissue model, SRTM) require validation against invasive arterial sampling. For [¹⁸F]1, cerebellum serves as a validated reference region .

Comparative Studies with Existing Tracers

Q: How do 5-bromo-2-(phenylthio)benzenamine derivatives compare to [¹¹C]DASB or [¹⁸F]FADAM in clinical applications? A:

  • Basic: [¹⁸F]1 offers superior RCY (10–35%) vs. [¹⁸F]FADAM (<5%) and longer half-life (109.8 min) than [¹¹C]DASB (20.4 min), enabling delayed imaging .
  • Advanced: Head-to-head studies in non-human primates reveal [¹⁸F]1 has 30% higher specific binding than [¹¹C]DASB in midbrain, attributed to reduced lipophilicity (logP = 2.1 vs. 3.5) .

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